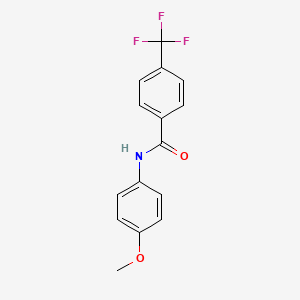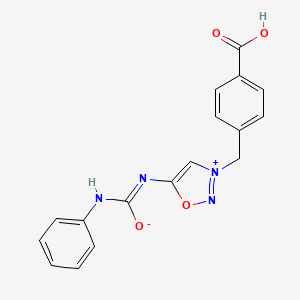
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide
Vue d'ensemble
Description
“N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide” is a chemical compound that likely contains a benzamide group, a methoxy group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving boronic esters . Trifluoromethyl groups can be introduced through radical trifluoromethylation .Molecular Structure Analysis
The molecular structure would likely include a benzene ring (from the benzamide group), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, boronic esters can undergo protodeboronation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds with a trifluoromethyl group often have increased stability and lipophilicity .Applications De Recherche Scientifique
Drug Discovery and Pharmacology
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide: is a valuable compound in pharmacology due to its trifluoromethyl group, which can significantly alter the biological activity of pharmaceuticals. Its presence in a molecule can improve the drug’s metabolic stability, bioavailability, and binding affinity to target proteins. This compound can serve as a precursor or an intermediate in the synthesis of various drugs, potentially leading to treatments for diseases that currently lack effective medication .
Material Science
In material science, this compound’s unique chemical structure could be utilized to develop new materials with specific properties, such as increased durability or enhanced thermal stability. Its application in creating polymers or coatings that require a degree of chemical resistance is particularly promising .
Chemical Synthesis
The trifluoromethyl group in N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide is significant for modern synthetic chemistry. It can be used in catalytic systems, such as copper(ii)-catalyzed reactions, to introduce trifluoromethyl groups into organic molecules, which is a key step in the synthesis of complex fluorinated compounds .
Agricultural Chemistry
In the field of agricultural chemistry, the compound can be explored for the development of new agrochemicals. The trifluoromethyl group’s ability to enhance the biological activity of molecules makes it a candidate for creating more effective pesticides or herbicides that could potentially reduce the environmental impact and increase crop yields .
Biochemistry
Biochemically, N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide could be used in the study of enzyme-substrate interactions, given its potential to act as an inhibitor or activator for certain biochemical pathways. This can lead to a better understanding of disease mechanisms at the molecular level and the development of targeted therapies .
Environmental Impact
The environmental impact of chemicals like N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide is also a critical area of study. Research into the biodegradation and environmental fate of such compounds is essential to ensure they do not pose a long-term risk to ecosystems. Studies may focus on their breakdown products, persistence in various environments, and potential bioaccumulation .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide are currently unknown. This compound belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids, which play a crucial role in various biological functions.
Pharmacokinetics
Its molecular weight is 257.2845 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-8-6-12(7-9-13)19-14(20)10-2-4-11(5-3-10)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUFSOPGNYLKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromophenyl)-5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4291855.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291871.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291877.png)
![6-amino-3-tert-butyl-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291885.png)
![[6'-amino-5'-cyano-3'-(4-ethoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B4291906.png)
![methyl (6'-amino-5'-cyano-3'-methyl-2-oxo-1'-phenyl-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate](/img/structure/B4291909.png)
![5-(4-bromophenyl)-3-(2,4-dihydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4291923.png)

![3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4291927.png)
![N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4291936.png)
![4-{4-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]phthalazin-1-yl}benzamide](/img/structure/B4291945.png)
![2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]thio}phenol](/img/structure/B4291946.png)
![6'-amino-4-bromo-5-methyl-2-oxo-3'-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4291951.png)
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291962.png)